molecular formula C16H22N6 B2955430 4-Tert-butyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine CAS No. 2380096-60-4

4-Tert-butyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine

Cat. No. B2955430
CAS RN: 2380096-60-4
M. Wt: 298.394
InChI Key: ZWUSACATWXLLHH-UHFFFAOYSA-N
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Description

4-Tert-butyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has been extensively studied for its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

4-Tert-butyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to have potent inhibitory effects on certain enzymes and receptors in the body, making it a promising candidate for the treatment of various diseases. Some of the scientific research applications of this compound include:
1. Cancer Treatment: 4-Tert-butyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine has been shown to have potent inhibitory effects on the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This makes it a promising candidate for the treatment of cancer, as cancer cells are more sensitive to DNA damage than normal cells.
2. Neurological Disorders: This compound has also been shown to have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have inhibitory effects on certain receptors in the brain, which are involved in the pathogenesis of these diseases.
3. Cardiovascular Diseases: 4-Tert-butyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine has also been studied for its potential use in the treatment of cardiovascular diseases such as hypertension and atherosclerosis. It has been shown to have vasodilatory effects and to inhibit the proliferation of smooth muscle cells in the blood vessels.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine involves its interaction with certain enzymes and receptors in the body. It has been shown to have inhibitory effects on PARP, which is involved in DNA repair. This leads to the accumulation of DNA damage in cancer cells, ultimately leading to their death. Additionally, this compound has been shown to have inhibitory effects on certain receptors in the brain, which are involved in the pathogenesis of neurological disorders. It has also been shown to have vasodilatory effects and to inhibit the proliferation of smooth muscle cells in the blood vessels.
Biochemical and Physiological Effects
4-Tert-butyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine has several biochemical and physiological effects, which make it a promising candidate for the treatment of various diseases. Some of these effects include:
1. Inhibition of PARP: This compound has been shown to have potent inhibitory effects on PARP, which is involved in DNA repair. This leads to the accumulation of DNA damage in cancer cells, ultimately leading to their death.
2. Inhibition of Receptors: This compound has also been shown to have inhibitory effects on certain receptors in the brain, which are involved in the pathogenesis of neurological disorders.
3. Vasodilatory Effects: 4-Tert-butyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine has been shown to have vasodilatory effects, which can be beneficial in the treatment of cardiovascular diseases such as hypertension and atherosclerosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-Tert-butyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine in lab experiments is its potency and selectivity. This compound has been shown to have potent inhibitory effects on certain enzymes and receptors in the body, making it a promising candidate for the treatment of various diseases. Additionally, its selectivity ensures that it does not interact with other enzymes and receptors in the body, reducing the risk of unwanted side effects.
One of the limitations of using this compound in lab experiments is its relatively high cost. The synthesis of this compound is complex and requires specialized equipment and expertise, making it expensive to produce. Additionally, its potency and selectivity may make it difficult to study its effects in vivo, as it may have off-target effects that are difficult to detect.

Future Directions

There are several future directions for the study of 4-Tert-butyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine. Some of these directions include:
1. Development of Novel Therapeutics: This compound has shown promising results in the treatment of various diseases, including cancer, neurological disorders, and cardiovascular diseases. Future studies could focus on the development of novel therapeutics based on this compound.
2. Mechanistic Studies: Further mechanistic studies could be conducted to better understand the interactions of this compound with enzymes and receptors in the body. This could lead to the development of more potent and selective compounds.
3.

In Vivo

Studies: The effects of this compound in vivo could be studied further to better understand its potential therapeutic applications. This could involve the use of animal models or clinical trials in humans.
Conclusion
In conclusion, 4-Tert-butyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine is a promising compound with potential therapeutic applications in the treatment of various diseases. Its mechanism of action involves its interaction with certain enzymes and receptors in the body, leading to its potent inhibitory effects. While there are advantages and limitations to using this compound in lab experiments, its future directions offer promising opportunities for the development of novel therapeutics and a better understanding of its mechanism of action.

Synthesis Methods

The synthesis of 4-Tert-butyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine involves the reaction of 4-(4-chloropyrimidin-2-yl)piperazine with 4-tert-butyl-2,6-dimethylpyrimidine-5-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting compound is then purified by column chromatography to obtain 4-Tert-butyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine in high yield and purity.

properties

IUPAC Name

4-tert-butyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6/c1-16(2,3)13-10-15(20-12-18-13)22-8-6-21(7-9-22)14-4-5-17-11-19-14/h4-5,10-12H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUSACATWXLLHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=N1)N2CCN(CC2)C3=NC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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